N-{2-[4-(dimethylamino)phenyl]-2-(pyrrolidin-1-yl)ethyl}-2-(2-methoxyphenoxy)acetamide
Description
N-{2-[4-(Dimethylamino)phenyl]-2-(pyrrolidin-1-yl)ethyl}-2-(2-methoxyphenoxy)acetamide is a synthetic acetamide derivative characterized by a dimethylamino-substituted phenyl ring, a pyrrolidin-1-yl ethyl chain, and a 2-methoxyphenoxy acetamide moiety.
Properties
IUPAC Name |
N-[2-[4-(dimethylamino)phenyl]-2-pyrrolidin-1-ylethyl]-2-(2-methoxyphenoxy)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H31N3O3/c1-25(2)19-12-10-18(11-13-19)20(26-14-6-7-15-26)16-24-23(27)17-29-22-9-5-4-8-21(22)28-3/h4-5,8-13,20H,6-7,14-17H2,1-3H3,(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLZMVMRYSNWJQJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C(CNC(=O)COC2=CC=CC=C2OC)N3CCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H31N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[4-(dimethylamino)phenyl]-2-(pyrrolidin-1-yl)ethyl}-2-(2-methoxyphenoxy)acetamide typically involves multiple steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized from cyclic or acyclic precursors through ring construction or functionalization of preformed pyrrolidine rings.
Introduction of the Dimethylamino Group: This step involves the substitution of a hydrogen atom on the phenyl ring with a dimethylamino group, often using dimethylamine as a reagent.
Attachment of the Methoxyphenoxy Group: The methoxyphenoxy group is introduced through a nucleophilic substitution reaction, where a methoxyphenol reacts with an appropriate electrophile.
Final Coupling: The final step involves coupling the intermediate compounds to form the target molecule under specific reaction conditions, such as using a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the dimethylamino group, leading to the formation of N-oxides.
Reduction: Reduction reactions can occur at the carbonyl group, converting it to an alcohol.
Substitution: The aromatic rings can undergo electrophilic and nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (for electrophilic substitution) and nucleophiles (for nucleophilic substitution) are commonly employed.
Major Products
Oxidation: N-oxides of the dimethylamino group.
Reduction: Alcohol derivatives of the carbonyl group.
Substitution: Various substituted aromatic compounds depending on the reagents used.
Scientific Research Applications
N-{2-[4-(dimethylamino)phenyl]-2-(pyrrolidin-1-yl)ethyl}-2-(2-methoxyphenoxy)acetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-{2-[4-(dimethylamino)phenyl]-2-(pyrrolidin-1-yl)ethyl}-2-(2-methoxyphenoxy)acetamide involves its interaction with specific molecular targets, such as receptors or enzymes. The pyrrolidine ring and dimethylamino group are crucial for binding to these targets, leading to modulation of their activity. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Functional and Pharmacological Insights
- Solubility and Permeability: The dimethylamino and pyrrolidine groups in the target compound likely enhance aqueous solubility and CNS penetration compared to nitro (e.g., 9e in ) or sulfonyl-substituted analogs (), which may exhibit higher polarity but reduced membrane permeability .
- The ACE2-targeting analog in highlights structural flexibility for diverse biological targets .
- Safety Profile : The pyrrolidine-containing analog in demonstrates acute toxicity (H302) and irritation hazards, suggesting that the target compound may require similar handling precautions .
Research Findings and Data Gaps
- Synthetic Efficiency : High-yield synthesis (e.g., 9d at 99%) contrasts with lower yields in naphthylmethyl derivatives (e.g., 5g at 42%), indicating that substituent complexity impacts reaction efficiency .
- Docking Scores : The ACE2-targeting analog () provides a benchmark for computational modeling, though the target compound’s docking data remain unreported .
- Safety Data : Toxicity classifications from analogs () underscore the need for empirical testing of the target compound’s acute and chronic effects .
Biological Activity
N-{2-[4-(dimethylamino)phenyl]-2-(pyrrolidin-1-yl)ethyl}-2-(2-methoxyphenoxy)acetamide is a synthetic compound that has been investigated for its potential biological activities, particularly in pharmacology and medicinal chemistry. This article reviews its synthesis, biological mechanisms, and therapeutic applications based on diverse research findings.
Chemical Structure and Properties
The compound features a complex structure that includes:
- A dimethylamino group.
- A pyrrolidine ring.
- An acetic acid derivative with a methoxyphenoxy substituent.
This unique arrangement contributes to its biological activity, influencing interactions with various molecular targets.
Biological Activity Overview
Research indicates that this compound exhibits several biological activities, including:
- Anticonvulsant Activity: Analogous compounds have shown efficacy in reducing seizure activity in animal models, particularly through modulation of sodium channels .
- Analgesic Properties: The compound has been explored for its potential as an analgesic agent, with mechanisms involving inhibition of cyclooxygenase enzymes (COX) .
- Anti-inflammatory Effects: Studies suggest that it may reduce inflammation by inhibiting specific pathways associated with inflammatory responses .
The biological activity of this compound is primarily attributed to its ability to interact with:
- Enzymatic Targets: The dimethylamino and pyrrolidine groups may facilitate binding to enzymes involved in neurotransmitter regulation.
- Receptor Modulation: It potentially modulates receptors linked to pain and seizure pathways, including voltage-gated sodium channels.
Anticonvulsant Activity
A study focused on similar pyrrolidine derivatives demonstrated significant anticonvulsant effects in the maximal electroshock (MES) test. Compounds were evaluated at varying doses (30, 100, and 300 mg/kg), showing protection against seizures . The most effective analogs exhibited delayed onset but prolonged action, suggesting a need for further exploration of their pharmacokinetic profiles.
Analgesic and Anti-inflammatory Studies
Research on COX inhibitors highlighted the potential of compounds with similar structures to reduce pain and inflammation. In vitro assays indicated that these compounds could inhibit COX-II activity effectively, leading to reduced prostaglandin synthesis .
Comparative Analysis of Similar Compounds
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| N-{2-[4-(dimethylamino)phenyl]-2-(pyrrolidin-1-yl)ethyl}-N'-(4-acetamidophenyl)ethanediamide | Dimethylamino, Pyrrolidine | Anticonvulsant |
| N-{2-[4-(dimethylamino)phenyl]-2-(pyrrolidin-1-yl)ethyl}-N-(2,4,6-trimethylphenyl)ethanediamide | Dimethylamino, Pyrrolidine | Analgesic |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
